molecular formula C18H34N2O7 B8030069 2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid

2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid

Cat. No.: B8030069
M. Wt: 390.5 g/mol
InChI Key: BAUMYIUTKFDNTG-UHFFFAOYSA-N
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Description

2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid is an intricate organic compound notable for its applications in various fields including pharmaceuticals and chemical research. Its structure consists of complex ethoxy and propionyl groups, making it an interesting subject for scientific inquiry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid typically involves multi-step organic reactions, starting from simpler molecules and building up the complex structure. Common methods include:

  • Protection-Deprotection Sequences: Initial protection of functional groups to prevent undesirable reactions, followed by subsequent deprotection.

  • Condensation Reactions: Combining smaller molecules to form the larger complex structure under controlled conditions, such as the use of specific solvents and catalysts.

Industrial Production Methods: On an industrial scale, the production is optimized for yield and purity. Methods involve:

  • Large-scale reactors for controlled environments.

  • High-efficiency purification techniques like recrystallization and chromatography to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation Reactions: : Under specific conditions, can undergo oxidation leading to the formation of corresponding oxides.

  • Reduction Reactions: : Using reducing agents to convert the compound into simpler derivatives.

  • Substitution Reactions: : Reacts with various nucleophiles and electrophiles to form substituted products.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: Halogen compounds or organometallic reagents under different conditions like acidic or basic mediums.

Major Products: Depending on the reaction type and conditions, the major products can include substituted ethoxy derivatives, reduced amines, or oxidized acids, each varying in structure and function.

Scientific Research Applications

Chemistry:

  • Utilized as a building block for more complex molecules in synthetic organic chemistry.

Biology:

  • Serves as a precursor in the synthesis of biologically active compounds, which may have significant biological activities.

Medicine:

  • Potential pharmaceutical applications, possibly acting as intermediates in the synthesis of drugs or as active pharmaceutical ingredients (APIs).

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action largely depends on its application

  • Molecular Targets and Pathways: : This compound can interact with various enzymes, receptors, or proteins in biological systems. It can modulate pathways by binding to active sites, altering enzyme activity, or participating in signaling cascades.

Comparison with Similar Compounds

  • Ethoxy-derivatives: : Compounds with similar ethoxy group structures.

  • Propionyl-amino acids: : Molecules with analogous propionyl and amino acid functionalities.

Uniqueness: What sets 2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid apart is its specific combination of ethoxy, propionyl, and amino acid structures, leading to unique chemical behavior and biological activity not found in more simplistic molecules.

Remember, each molecule holds its unique narrative in chemistry and biology

Properties

IUPAC Name

3-methyl-2-[methyl-[3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O7/c1-13(2)15(16(22)23)20(6)14(21)7-9-25-11-12-26-10-8-19-17(24)27-18(3,4)5/h13,15H,7-12H2,1-6H3,(H,19,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUMYIUTKFDNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)CCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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